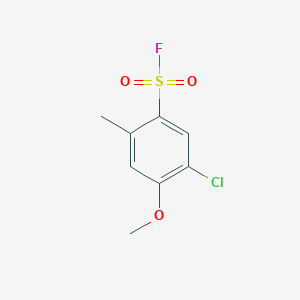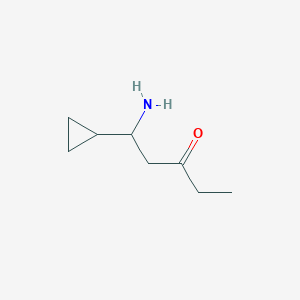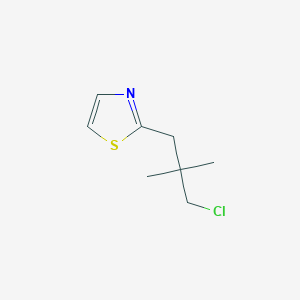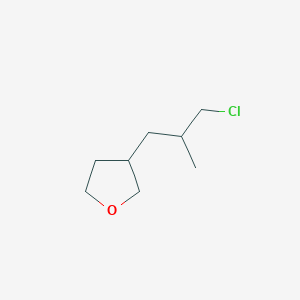
4-Ethyl-2-(iodomethyl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-(iodomethyl)oxolane is an organic compound with the molecular formula C₇H₁₃IO. It belongs to the class of oxolanes, which are five-membered cyclic ethers containing an oxygen atom. This compound is characterized by the presence of an ethyl group and an iodomethyl group attached to the oxolane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(iodomethyl)oxolane typically involves the iodination of 4-ethyl-2-methyloxolane. This can be achieved through the following steps:
Starting Material: 4-Ethyl-2-methyloxolane.
Iodination: The compound is treated with iodine (I₂) in the presence of a suitable oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl).
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-2-(iodomethyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂).
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the iodomethyl group can yield 4-ethyl-2-methyloxolane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: 4-Ethyl-2-(hydroxymethyl)oxolane.
Oxidation: 4-Ethyl-2-(formyl)oxolane.
Reduction: 4-Ethyl-2-methyloxolane.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-(iodomethyl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving cyclic ethers.
Medicine: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Ethyl-2-(iodomethyl)oxolane involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive, making it a suitable site for various chemical transformations. The oxolane ring provides stability and rigidity to the molecule, influencing its interaction with other chemical species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrofuran (THF): A simpler cyclic ether with the formula (CH₂)₄O.
1,3-Dioxolane: A five-membered ring containing two oxygen atoms.
4-Ethyl-2-methyloxolane: Lacks the iodomethyl group but shares the oxolane ring structure.
Uniqueness
4-Ethyl-2-(iodomethyl)oxolane is unique due to the presence of both an ethyl group and an iodomethyl group on the oxolane ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C7H13IO |
|---|---|
Molekulargewicht |
240.08 g/mol |
IUPAC-Name |
4-ethyl-2-(iodomethyl)oxolane |
InChI |
InChI=1S/C7H13IO/c1-2-6-3-7(4-8)9-5-6/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
OOILCUMIXYEXBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(OC1)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B13197061.png)

![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13197068.png)
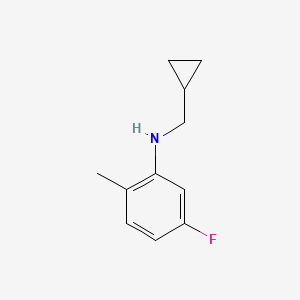
methanol](/img/structure/B13197082.png)
![5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde](/img/structure/B13197089.png)
![Methyl 3-[(2-aminoethyl)sulfanyl]propanoate](/img/structure/B13197093.png)

![3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13197104.png)
